molecular formula C16H16N2O2S2 B6312963 2,2'-Dithiobis[(5-methoxyvinyl)pyridine] CAS No. 1357626-23-3

2,2'-Dithiobis[(5-methoxyvinyl)pyridine]

Cat. No. B6312963
CAS RN: 1357626-23-3
M. Wt: 332.4 g/mol
InChI Key: OMSIJRZXVBJIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Dithiobis[(5-methoxyvinyl)pyridine] (DMP) is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule that contains two sulfur atoms connected by a double bond and a five-membered ring. It has a wide range of biochemical and physiological effects and is useful for studying a variety of biological processes.

Scientific Research Applications

2,2'-Dithiobis[(5-methoxyvinyl)pyridine] has been used in a variety of scientific research applications, including gene expression studies, protein-protein interactions, and signal transduction pathways. It has also been used to study the effects of oxidative stress and the role of reactive oxygen species in cell death. Additionally, it has been used to study the effects of drugs on the immune system and to study the effects of inflammation on the central nervous system.

Mechanism of Action

2,2'-Dithiobis[(5-methoxyvinyl)pyridine] interacts with a variety of biological molecules, including proteins, nucleic acids, and lipids. It is believed to interact with proteins by forming a disulfide bond, which can then be reduced by glutathione or other reducing agents. It is also believed to interact with nucleic acids by forming covalent bonds with the phosphate groups of DNA and RNA. Additionally, it has been shown to interact with lipids, likely by forming covalent bonds with the fatty acid chains.
Biochemical and Physiological Effects
2,2'-Dithiobis[(5-methoxyvinyl)pyridine] has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and cell differentiation. Additionally, it has been shown to inhibit the activity of enzymes involved in signal transduction pathways, such as protein kinases and phosphatases. It has also been shown to modulate the activity of transcription factors and to modulate the activity of membrane receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2'-Dithiobis[(5-methoxyvinyl)pyridine] in laboratory experiments is its small size and low cost. Additionally, it is relatively easy to prepare and is stable in a variety of solvents. However, its low solubility in water can limit its use in certain experiments. Additionally, its toxicity may limit its use in certain experiments.

Future Directions

Future research on 2,2'-Dithiobis[(5-methoxyvinyl)pyridine] could focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research could focus on developing more efficient synthesis methods and exploring its potential applications in drug discovery and development. Additionally, further research could focus on exploring its potential use in medical diagnostics and therapeutics. Finally, further research could focus on exploring its potential use in biotechnology, such as in the production of therapeutic proteins.

Synthesis Methods

2,2'-Dithiobis[(5-methoxyvinyl)pyridine] can be synthesized in a two-step process. First, a 5-methoxyvinylpyridine is reacted with sulfur dichloride to form a disulfide. This is then reacted with sodium methoxide to form the desired product. The reaction is typically carried out in a polar solvent such as dimethylformamide or dimethylsulfoxide.

properties

IUPAC Name

5-(1-methoxyethenyl)-2-[[5-(1-methoxyethenyl)pyridin-2-yl]disulfanyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-11(19-3)13-5-7-15(17-9-13)21-22-16-8-6-14(10-18-16)12(2)20-4/h5-10H,1-2H2,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSIJRZXVBJIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C)C1=CN=C(C=C1)SSC2=NC=C(C=C2)C(=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dithiobis[(5-methoxyvinyl)pyridine]

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